molecular formula C13H20O2 B13621938 2-(Adamantan-1-yl)propanoic acid

2-(Adamantan-1-yl)propanoic acid

Cat. No.: B13621938
M. Wt: 208.30 g/mol
InChI Key: JJOIGVWVISBUAZ-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)propanoic acid is an organic compound that features an adamantane moiety attached to a propanoic acid group. Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant rigidity and stability to the molecules it is part of. The propanoic acid group, on the other hand, is a simple carboxylic acid functional group. This combination of structures makes this compound an interesting compound for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)propanoic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-bromoadamantane with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another approach involves the reaction of adamantanecarboxylic acid with propanoic acid derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the alkylation and subsequent reactions. Additionally, continuous flow reactors are sometimes used to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Adamantan-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. This rigidity can also influence the compound’s pharmacokinetics and bioavailability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-yl)propanoic acid is unique due to the combination of the adamantane moiety and the propanoic acid group. This structure imparts both rigidity and reactivity, making it suitable for a variety of applications that require stability and specific chemical functionalities .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-(1-adamantyl)propanoic acid

InChI

InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15)

InChI Key

JJOIGVWVISBUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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